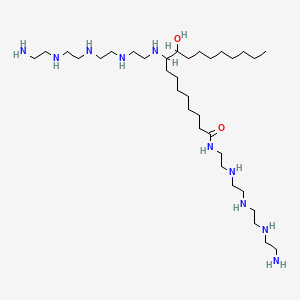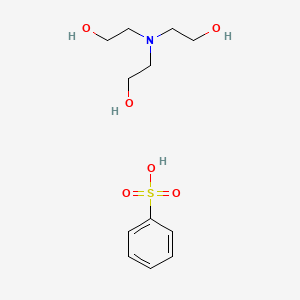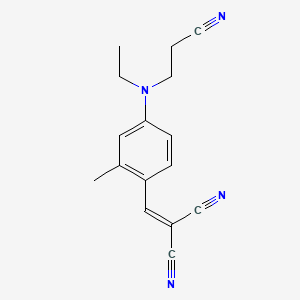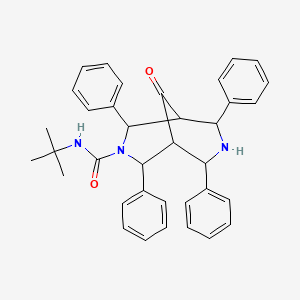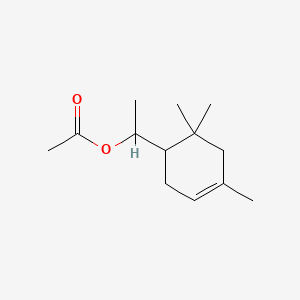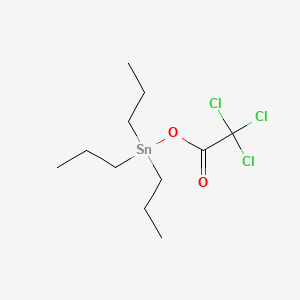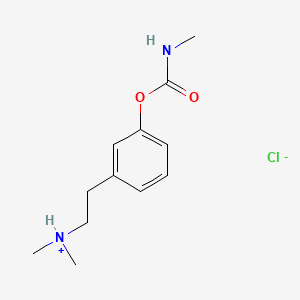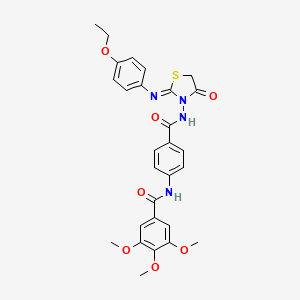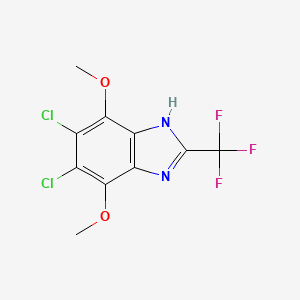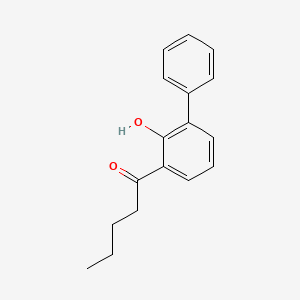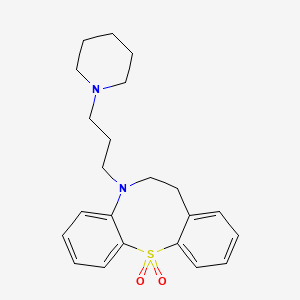
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide: is a complex organic compound characterized by its unique structure, which includes a thiazocine ring system fused with dibenzo groups and a piperidinopropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazocine ring system through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the piperidinopropyl side chain and the oxidation to form the dioxide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazocine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperidinopropyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazocine derivatives and related structures, such as:
5H-Dibenzo(b,g)(1,4)thiazocine derivatives: Compounds with different substituents on the thiazocine ring.
Piperidinopropyl derivatives: Compounds with variations in the piperidinopropyl side chain.
Sulfur-containing heterocycles: Compounds with similar sulfur-containing ring systems.
Uniqueness
The uniqueness of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
73927-78-3 |
|---|---|
Formule moléculaire |
C22H28N2O2S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
10-(3-piperidin-1-ylpropyl)-11,12-dihydrobenzo[b][1,6]benzothiazocine 5,5-dioxide |
InChI |
InChI=1S/C22H28N2O2S/c25-27(26)21-11-4-2-9-19(21)13-18-24(20-10-3-5-12-22(20)27)17-8-16-23-14-6-1-7-15-23/h2-5,9-12H,1,6-8,13-18H2 |
Clé InChI |
OWZWKFMDMAWURX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCN2CCC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


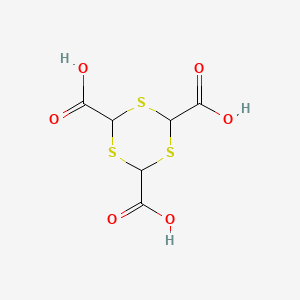
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
